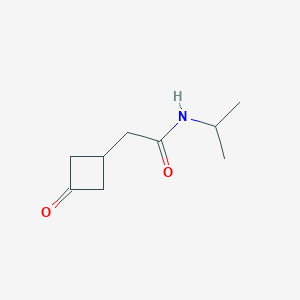
N-isopropyl-2-(3-oxocyclobutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-(3-oxocyclobutyl)acetamide is an organic compound with a unique structure that includes an isopropyl group, a cyclobutyl ring with a ketone, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(3-oxocyclobutyl)acetamide typically involves the reaction of isopropylamine with 3-oxocyclobutanecarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
N-isopropyl-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ketone group in the cyclobutyl ring can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-isopropyl-2-(3-oxocyclobutyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-isopropyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
類似化合物との比較
Similar Compounds
- N-isopropyl-2-(3-methoxyphenyl)acetamide
- N-isopropyl-2-(2,4,6-trichlorophenoxy)acetamide
- N-isopropyl-2-(para-tolylsulfonyl)acetamide
Uniqueness
N-isopropyl-2-(3-oxocyclobutyl)acetamide is unique due to the presence of the cyclobutyl ring with a ketone group, which imparts distinct chemical and physical properties
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
2-(3-oxocyclobutyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H15NO2/c1-6(2)10-9(12)5-7-3-8(11)4-7/h6-7H,3-5H2,1-2H3,(H,10,12) |
InChIキー |
GTLIRHVGAUJQDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CC1CC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl 3-methylbut-2-enoate](/img/structure/B14868081.png)
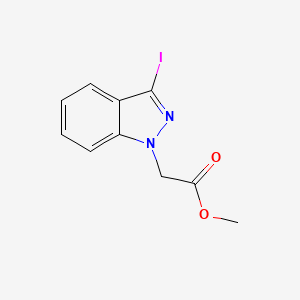
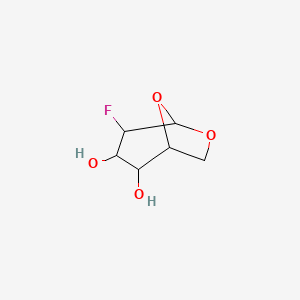

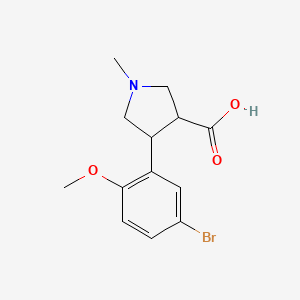
![5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)
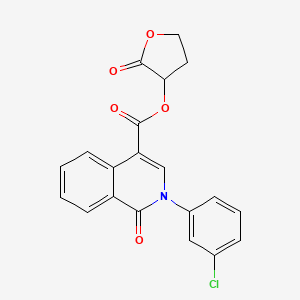
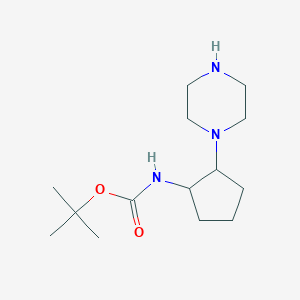
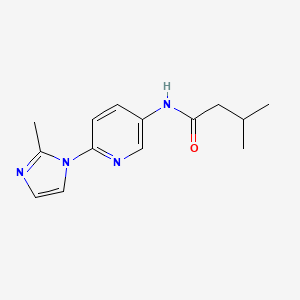

![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
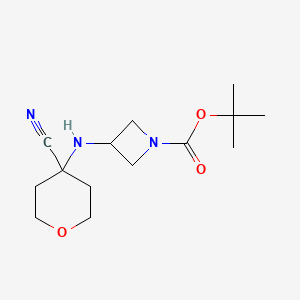
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)

